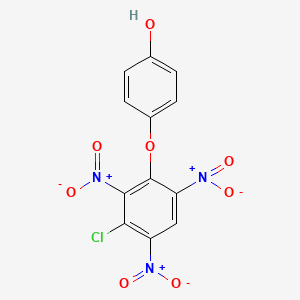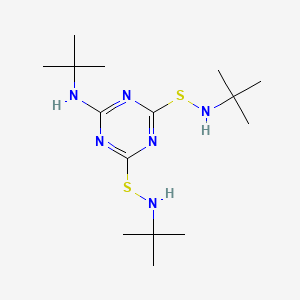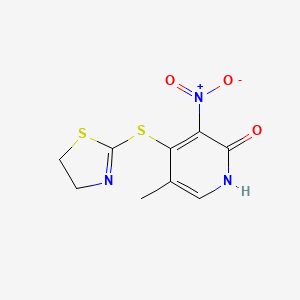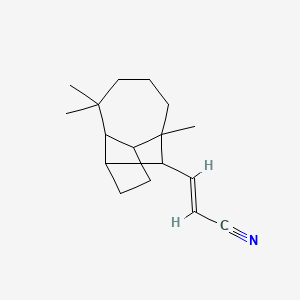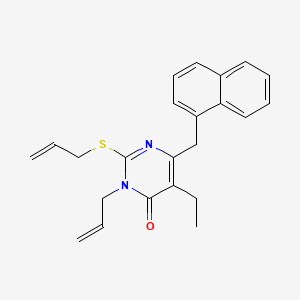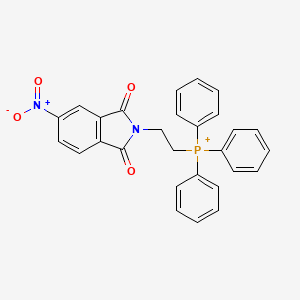
Thymidine, 3'-deoxy-3'-fluoro-4-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-fluoro-4-thio- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with specific modifications that enhance its chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-4-thio- typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Fluorination: Introduction of the fluorine atom at the 3’ position is achieved through nucleophilic substitution reactions. Common reagents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Thio Modification: The sulfur atom is introduced at the 4’ position through thiolation reactions. This can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production of Thymidine, 3’-deoxy-3’-fluoro-4-thio- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-4-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Varied products depending on the nucleophile used
科学的研究の応用
Thymidine, 3’-deoxy-3’-fluoro-4-thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms due to its structural similarity to natural thymidine.
Medicine: Investigated for its potential as an antiviral and anticancer agent. Its unique modifications allow it to interfere with viral replication and cancer cell proliferation.
Industry: Utilized in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) imaging.
作用機序
The mechanism of action of Thymidine, 3’-deoxy-3’-fluoro-4-thio- involves its incorporation into DNA during replication. The presence of the fluorine and sulfur atoms disrupts normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This makes it particularly effective against cancer cells and viruses that rely on rapid replication.
類似化合物との比較
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): A fluorinated analog used in PET imaging to assess cell proliferation.
4’-Thio-thymidine: A sulfur-modified analog with potential antiviral properties.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-4-thio- combines both fluorine and sulfur modifications, providing a unique set of chemical and biological properties. This dual modification enhances its stability and efficacy compared to other single-modified analogs, making it a valuable tool in both research and therapeutic applications.
特性
CAS番号 |
124903-20-4 |
|---|---|
分子式 |
C10H13FN2O3S |
分子量 |
260.29 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H13FN2O3S/c1-5-3-13(10(15)12-9(5)17)8-2-6(11)7(4-14)16-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,17)/t6-,7+,8+/m0/s1 |
InChIキー |
RHBTTWULFWNOBZ-XLPZGREQSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)F |
正規SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
